3,4-Dimethoxyphenethyl isothiocyanate
Overview
Description
3,4-Dimethoxyphenethyl isothiocyanate is an organic compound with the molecular formula C₁₁H₁₃NO₂S and a molecular weight of 223.291 g/mol It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a 3,4-dimethoxyphenethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethoxyphenethyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxyphenethylamine with carbon disulfide and a base such as triethylamine to form a dithiocarbamate intermediate. This intermediate is then treated with a suitable electrophile, such as tosyl chloride, to yield the desired isothiocyanate . Another method involves the reaction of 3,4-dimethoxyphenethylamine with phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyphenethyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and thiocarbamates, respectively.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction of the isothiocyanate group can yield corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. Reactions are typically carried out in polar solvents like dimethylformamide or dichloromethane at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions to avoid over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Sulfonyl Derivatives: Formed from oxidation reactions.
Scientific Research Applications
3,4-Dimethoxyphenethyl isothiocyanate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes and proteins.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-dimethoxyphenethyl isothiocyanate involves its interaction with biological macromolecules. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, such as cysteine residues, leading to the inhibition of enzyme activity. This compound has been shown to inhibit tubulin polymerization, thereby disrupting microtubule formation and inducing cell cycle arrest in the G2/M phase . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
3,4-Dimethoxyphenethyl isothiocyanate can be compared with other similar compounds, such as:
Benzyl isothiocyanate: Known for its strong anticancer properties and ability to induce apoptosis in cancer cells.
Phenethyl isothiocyanate: Exhibits chemopreventive properties and is studied for its role in cancer prevention.
Sulforaphane: A naturally occurring isothiocyanate with potent anticancer and antioxidant activities.
The uniqueness of this compound lies in its specific structural features, such as the presence of methoxy groups, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
4-(2-isothiocyanatoethyl)-1,2-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-13-10-4-3-9(5-6-12-8-15)7-11(10)14-2/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYFLDWHIVKQLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=C=S)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176106 | |
Record name | 3,4-Dimethoxyphenethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21714-25-0 | |
Record name | 3,4-Dimethoxyphenethyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021714250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethoxyphenethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21714-25-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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